REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([N:7]2[CH2:12][CH2:11][CH:10]([NH2:13])[CH2:9][CH2:8]2)[CH2:3][CH2:2]1.O.C(N(CC)CC)C.Cl[C:23]1[CH:28]=[CH:27][C:26]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:25][C:24]=1[N+:33]([O-:35])=[O:34]>O1CCOCC1>[N+:33]([C:24]1[CH:25]=[C:26]([S:29]([NH2:32])(=[O:30])=[O:31])[CH:27]=[CH:28][C:23]=1[NH:13][CH:10]1[CH2:11][CH2:12][N:7]([CH:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH2:8][CH2:9]1)([O-:35])=[O:34]
|
Name
|
|
Quantity
|
22.12 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)N1CCC(CC1)N
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
43.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred vigorously at room temperature until a fine suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
completely dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
10% methanol in dichloromethane was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1NC1CCN(CC1)C1CCOCC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |